![molecular formula C9H12ClN3 B11781051 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
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Overview
Description
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while reduction can yield various amine derivatives. Substitution reactions can result in a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that 1,6-dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Case Study:
A study evaluated the antimicrobial effects of synthesized derivatives related to benzimidazole compounds, revealing that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against resistant bacterial strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines, including colorectal carcinoma. The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of its therapeutic profile.
Case Study:
In vitro studies reported that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating a promising anticancer activity . For instance, one derivative demonstrated an IC50 value of 4.53 µM against HCT116 cells, significantly more potent than 5-FU (IC50 = 9.99 µM) .
Synthesis and Derivatives
The versatility of this compound lies in its capacity to serve as a precursor for synthesizing various derivatives with enhanced biological activities. These derivatives can be tailored to improve solubility, bioavailability, and selectivity towards specific biological targets.
Derivative | Biological Activity | IC50 (µM) |
---|---|---|
Compound N9 | Anticancer | 5.85 |
Compound N18 | Anticancer | 4.53 |
Compound N22 | Antimicrobial | 2.60 |
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
2-Methyl-1H-benzimidazole: A methylated derivative with similar properties.
5,6-Dimethyl-1H-benzimidazole: Another methylated derivative with distinct biological activities.
Uniqueness
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Biological Activity
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article presents a comprehensive review of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. The presence of methyl groups at the 1 and 6 positions enhances its solubility and biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Inhibition of Topoisomerases : The compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound results in increased apoptosis in MCF cell lines, suggesting a dose-dependent effect on cell viability .
Case Studies
A notable study demonstrated that the compound significantly suppressed tumor growth in xenograft models. The observed IC50 values for various cancer cell lines ranged from 25 to 50 μM, indicating potent activity .
Inhibition of Quorum Sensing
Recent investigations have also explored the compound's role as a quorum sensing inhibitor (QSI). It was found to inhibit the LasR receptor in Pseudomonas aeruginosa, which is critical for bacterial communication and virulence. The most effective derivative showed up to 68% inhibition at concentrations as low as 250 μM .
Biological Evaluation Table
Activity | Cell Line/Model | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | MCF Cells | 25 - 50 | Induction of apoptosis |
Topoisomerase Inhibition | Human Topoisomerase I | < 10 | DNA damage leading to apoptosis |
Quorum Sensing Inhibition | Pseudomonas aeruginosa | 250 | Inhibition of LasR receptor |
Additional Biological Activities
This compound has also been linked to other biological activities:
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1,6-dimethylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-3-4-7-8(5-6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H |
InChI Key |
ZVQNOULEGRAUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C)N.Cl |
Origin of Product |
United States |
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